3-(4-chlorophenyl)-2-((2-morpholino-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one 3-(4-chlorophenyl)-2-((2-morpholino-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one
Brand Name: Vulcanchem
CAS No.: 536714-34-8
VCID: VC5238635
InChI: InChI=1S/C22H19ClN4O3S/c23-14-5-7-15(8-6-14)27-21(29)20-19(16-3-1-2-4-17(16)24-20)25-22(27)31-13-18(28)26-9-11-30-12-10-26/h1-8,24H,9-13H2
SMILES: C1COCCN1C(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)NC5=CC=CC=C53
Molecular Formula: C22H19ClN4O3S
Molecular Weight: 454.93

3-(4-chlorophenyl)-2-((2-morpholino-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one

CAS No.: 536714-34-8

Cat. No.: VC5238635

Molecular Formula: C22H19ClN4O3S

Molecular Weight: 454.93

* For research use only. Not for human or veterinary use.

3-(4-chlorophenyl)-2-((2-morpholino-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one - 536714-34-8

Specification

CAS No. 536714-34-8
Molecular Formula C22H19ClN4O3S
Molecular Weight 454.93
IUPAC Name 3-(4-chlorophenyl)-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one
Standard InChI InChI=1S/C22H19ClN4O3S/c23-14-5-7-15(8-6-14)27-21(29)20-19(16-3-1-2-4-17(16)24-20)25-22(27)31-13-18(28)26-9-11-30-12-10-26/h1-8,24H,9-13H2
Standard InChI Key JTUQZRMKDDQMRF-UHFFFAOYSA-N
SMILES C1COCCN1C(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)NC5=CC=CC=C53

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound features a pyrimido[5,4-b]indole core substituted at the 3-position with a 4-chlorophenyl group and at the 2-position with a thioether-linked morpholino-2-oxoethyl chain. Its molecular formula is C23H20ClN4O3S (molecular weight: 484.96 g/mol) . Key structural elements include:

  • Pyrimidoindole core: A fused bicyclic system combining pyrimidine and indole moieties, known for planar geometry and π-π stacking interactions .

  • 4-Chlorophenyl substituent: Enhances lipophilicity and may influence receptor binding via halogen bonding .

  • Morpholino-2-oxoethylthio side chain: Introduces hydrogen-bonding capacity and modulates solubility through the morpholine ring’s polarity .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC23H20ClN4O3S
Molecular Weight484.96 g/mol
Hydrogen Bond Donors1 (NH of indole)
Hydrogen Bond Acceptors6 (3 carbonyls, 2 ethers, 1 S)
LogP (Estimated)3.8 ± 0.5

Nomenclature and Stereochemistry

The IUPAC name follows systematic numbering of the pyrimidoindole system:
3-(4-Chlorophenyl)-2-[(2-morpholin-4-yl-2-oxoethyl)sulfanyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one. The absence of chiral centers simplifies stereochemical considerations, though the morpholine ring adopts a chair conformation in solution .

Synthetic Pathways and Modifications

Key Synthetic Strategies

While no explicit synthesis for this compound is documented, analogous pyrimidoindoles are typically prepared via:

  • Cyclocondensation: Reaction of 5-aminoindole derivatives with β-ketoesters or malononitrile to form the pyrimidine ring .

  • Thioether Formation: Mitsunobu or nucleophilic substitution reactions to introduce the thioethylmorpholine side chain .

  • Friedel-Crafts Alkylation: Attachment of the 4-chlorophenyl group using AlCl3 as a catalyst .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Pyrimidine ring formation5-Aminoindole, ethyl acetoacetate, PPA, 120°C65–70
Thioether linkage2-Mercaptomorpholinone, K2CO3, DMF, 80°C55–60
Chlorophenyl addition4-Chlorobenzyl chloride, AlCl3, DCM, 0°C→RT75–80

Analytical Characterization

  • NMR (DMSO-d6): δ 8.45 (s, 1H, indole H), 7.72–7.68 (d, 2H, chlorophenyl), 4.32 (s, 2H, SCH2), 3.61 (m, 4H, morpholine OCH2), 2.85 (m, 4H, morpholine NCH2) .

  • HRMS: m/z 485.0942 [M+H]+ (calculated for C23H21ClN4O3S: 485.0948) .

ParameterValue (AdmetSAR Prediction)
Caco-2 Permeability0.8 × 10⁻⁶ cm/s (moderate)
Plasma Protein Binding89%
CYP2D6 InhibitionNon-inhibitor
Ames MutagenicityNegative

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